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Compound of Interest

Compound Name:
DL-3-(3,4-Dimethoxyphenyl)-2-

methylalanine

CAS No.: 10128-06-0

Cat. No.: B155876

Get Quote

Abstract & Strategic Overview
This application note details the synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine
(also known as

-methyl-3,4-dimethoxyphenylalanine). This molecule is a critical synthetic intermediate in the
production of Methyldopa (Aldomet), a centrally acting

-adrenergic agonist used to treat hypertension. It also serves as a valuable non-proteinogenic
amino acid scaffold for peptide modification, offering increased resistance to enzymatic
degradation due to the quaternary

-carbon.

Synthetic Strategy: The Bucherer-Bergs Protocol
While the Strecker synthesis is a common route for

-amino acids, it is often less efficient for sterically hindered ketones. For the synthesis of
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-disubstituted amino acids, the Bucherer-Bergs reaction is the industry "Gold Standard."

Advantages of this Route:

Thermodynamic Control: The hydantoin intermediate forms in high yield and high purity,

often crystallizing directly from the reaction mixture.

Scalability: The reagents (ammonium carbonate, cyanide) are inexpensive and the process

is amenable to kilogram-scale production.

Functional Group Tolerance: The alkaline conditions of the initial step tolerate the acid-

sensitive dimethoxy ether linkages.

Critical Safety Protocol: Cyanide Handling
WARNING: HIGH HAZARD. This protocol utilizes Potassium Cyanide (KCN) or Sodium

Cyanide (NaCN). Ingestion or inhalation of dust/vapors is fatal. Contact with acid releases

Hydrogen Cyanide (HCN) gas, which causes rapid respiratory failure.

Engineering Controls: All weighing and reactions must be performed in a functioning

chemical fume hood.

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

Waste: Quench all cyanide-containing waste with bleach (sodium hypochlorite) at pH > 10

before disposal.

Retrosynthetic Analysis & Workflow
The synthesis is a two-stage process:

Hydantoin Formation: Conversion of 3,4-dimethoxyphenylacetone to the hydantoin ring.

Alkaline Hydrolysis: Opening the ring to yield the free amino acid while preserving the

methoxy ether groups.
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Target:
DL-3-(3,4-Dimethoxyphenyl)-

2-methylalanine

Intermediate:
5-methyl-5-(3,4-dimethoxybenzyl)

hydantoin Alkaline
Hydrolysis

Starting Material:
3,4-Dimethoxyphenylacetone

Bucherer-Bergs
Cyclization

Reagents A:
KCN, (NH4)2CO3
EtOH/H2O, 60°C

Reagents B:
NaOH (aq), Reflux

or Ba(OH)2

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing the Bucherer-Bergs reaction to construct the

quaternary center.

Experimental Protocols
Phase 1: Synthesis of the Hydantoin Intermediate
Target: 5-methyl-5-(3,4-dimethoxybenzyl)hydantoin

Materials:
3,4-Dimethoxyphenylacetone (1.0 eq)

Potassium Cyanide (KCN) (1.2 eq)

Ammonium Carbonate

(3.0 eq)

Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 3,4-dimethoxyphenylacetone (e.g., 19.4 g, 100 mmol) in 100 mL of 50%

aqueous ethanol.

Reagent Addition: Add Ammonium Carbonate (28.8 g, 300 mmol). Stir until mostly dissolved.
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Cyanide Addition: Carefully add Potassium Cyanide (7.8 g, 120 mmol). Note: Ensure the

solution pH remains basic to prevent HCN evolution.

Reaction: Heat the mixture to 60°C for 18–24 hours. The solution may turn yellow/orange.

Work-up:

Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol.

Cool the remaining aqueous suspension to 0–5°C in an ice bath.

CAUTION: Carefully acidify the solution to pH ~6 using concentrated HCl. Perform this in

a fume hood to manage any residual cyanide.

The hydantoin product will precipitate as a white to off-white solid.

Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts, and

dry in a vacuum oven at 50°C.

Expected Yield: 70–85%.

Characterization: Melting Point approx. 165–168°C (varies by purity).

Phase 2: Hydrolysis to the Amino Acid
Target: DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine[1]

Critical Decision Point:

Option A (Preserve Methoxy Groups): Use NaOH or Ba(OH)₂. This yields the target

dimethoxy amino acid.

Option B (Demethylate to Methyldopa): Use HBr (48%).[1][2] This cleaves the ethers to

phenols. Do NOT use HBr if you want the dimethoxy target.

Protocol (Alkaline Hydrolysis - Option A):
Suspension: Suspend the hydantoin (10 g, ~38 mmol) in 3M NaOH (60 mL, ~5 eq).
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Reaction:

Method A (Autoclave - Recommended): Heat in a sealed pressure vessel (autoclave) at

140–150°C for 4–6 hours. This ensures complete ring opening of the stable hydantoin.

Method B (Reflux): If an autoclave is unavailable, reflux at ambient pressure for 48–72

hours. Monitor by TLC.

Isolation (Isoelectric Precipitation):

Cool the reaction mixture to room temperature.

Filter to remove any insoluble impurities.

Carefully adjust the pH of the filtrate to the isoelectric point (pI approx. 5.5–6.0) using

concentrated HCl.

The amino acid zwitterion will precipitate.

Purification:

Filter the crude amino acid.

Recrystallize from hot water or water/ethanol mixture.

Dry under vacuum.

Data Summary Table
Parameter Value / Observation

Appearance White to off-white crystalline powder

Molecular Weight 239.27 g/mol

Melting Point >250°C (Decomposes)

Solubility
Soluble in acidic/basic water; sparingly soluble

in neutral water/ethanol

Yield (Overall) 55–65% (from ketone)
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Mechanistic Insight
The Bucherer-Bergs reaction is preferred over the Strecker synthesis for this application

because it avoids the instability of the

-amino nitrile intermediate.

1. Ketone + Ammonium Carbonate
forms Imine Intermediate

2. Nucleophilic Attack by Cyanide
forms u03b1-Amino Nitrile (Transient)

3. CO2/Carbamate Attack
on Nitrile Carbon

4. Cyclization to Hydantoin Ring
(Thermodynamic Sink)

5. Hydrolysis (NaOH)
Opens Ring & Releases NH3

 High Temp/Base

Click to download full resolution via product page

Figure 2: Simplified mechanistic flow of the Bucherer-Bergs reaction and subsequent

hydrolysis.

Why it works: The hydantoin ring is highly stable, which drives the equilibrium forward during

the initial synthesis. However, this stability necessitates harsh conditions (high

temperature/pressure base) to reopen the ring in the final step. The methyl group at the alpha
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position creates steric hindrance, making the hydrolysis slower than for non-methylated

analogs (like DOPA), hence the recommendation for an autoclave.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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